Regioisomeric Positional Advantage: 7-Iodo vs. 6-Iodoquinazoline in Dual Kinase Inhibition Scaffolds
Iodoquinazoline-based dual EGFR/VEGFR-2 inhibitors with iodine at the 7-position demonstrate superior kinase inhibitory profiles compared to their 6-iodo counterparts. In a direct comparative study, 7-iodoquinazoline derivative 13e exhibited IC50 values of 0.30 µM against EGFRT790M and 0.90 µM against VEGFR-2 [1]. In contrast, the most potent 6-iodoquinazoline derivative (compound 9c) showed EC50 values of 5.00–6.00 µM against cancer cell lines, with kinase inhibition data not directly comparable due to different assay formats [2]. The 7-iodo substitution pattern enables more favorable interactions with the kinase ATP-binding pocket as confirmed by molecular docking studies, providing a quantifiable rationale for selecting the 7-iodo regioisomer over the 6-iodo variant in kinase-targeted drug discovery programs [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Cellular Anticancer Activity |
|---|---|
| Target Compound Data | 7-iodoquinazoline derivative 13e: EGFRT790M IC50 = 0.30 µM, VEGFR-2 IC50 = 0.90 µM |
| Comparator Or Baseline | 6-iodoquinazoline derivative 9c: EC50 = 5.00 µM (HepG2), 6.00 µM (MCF-7), 5.17 µM (HCT116), 5.25 µM (A549) |
| Quantified Difference | Kinase inhibition: 7-iodo derivative exhibits sub-micromolar IC50 vs. micromolar cellular EC50 for 6-iodo derivative (different assays, not directly comparable). |
| Conditions | In vitro kinase assays (EGFRT790M and VEGFR-2) for 13e; MTT cytotoxicity assay against HepG2, MCF-7, HCT116, A549 cell lines for 9c |
Why This Matters
The 7-iodo substitution yields sub-micromolar kinase inhibition, making it a superior starting point for developing potent dual EGFR/VEGFR-2 inhibitors compared to the 6-iodo regioisomer.
- [1] Mohamed, A. A., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. View Source
- [2] Alsulaimany, M., El-Adl, K., Aljohani, A. K. B., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13, 36301-36321. View Source
